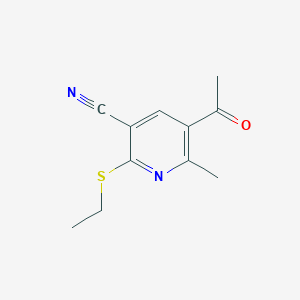
5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12N2OS . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the SMILES notation: CCSc1c(cc(c(n1)C)C(=O)C)C#N .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a flash point of 190.9±27.9 °C . It has a molar refractivity of 60.4±0.4 cm3, a polar surface area of 79 Å2, and a molar volume of 185.2±5.0 cm3 . The compound is also predicted to have a water solubility of 284.8 mg/L at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Chemical Synthesis and Derivative Formation : 5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile and its derivatives are synthesized through various chemical reactions. For instance, certain derivatives are obtained by reacting with benzylidenemalononitrile, followed by various reagents like triethyl orthoformate, hydrazine hydrate, acetic anhydride, and more. This process results in the creation of new oxopyrazolinylpyridines and related pyridopyrimidines (Ahmed, Kandeel, Abbady, & Youssef, 2002).
Novel Derivative Synthesis : Another study highlights the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation. This involves reactions with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Molecular Docking and Antimicrobial Activity
Molecular Docking and Biological Activities : A series of novel pyridine and fused pyridine derivatives, starting from a similar compound, were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential biomedical applications. Additionally, they exhibited antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antibacterial Testing of Derivatives : Certain derivatives of the compound were synthesized and subjected to in vitro antibacterial testing against various strains. Some of these compounds showed promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Optical and Structural Studies
Optical Property Studies : In a study focused on a related compound, 6-Amino-2-methylpyridine-3-carbonitrile, Density Functional Theory (DFT) was used to study its photophysical properties. The non-linear optical properties, such as dipole moment, electronic polarizability, and hyperpolarizability, were computed, providing insights into the optical characteristics of these types of compounds (Sakthi, Prakasam, Prakasam, Sivakumar, & Anbarasan, 2017).
X-ray and Spectroscopic Analysis : Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray diffraction, revealing structural features. Its optical properties were also investigated, including absorption and fluorescence spectroscopy, to understand its behavior in different solvents (Jukić, Cetina, Halambek, & Ugarković, 2010).
Orientations Futures
The future directions of research on “5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile” and similar compounds could involve exploring their potential biological activities. For example, benzofuran substituted chalcone compounds, which are structurally similar, are important directions in anticancer drug research .
Propriétés
IUPAC Name |
5-acetyl-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-4-15-11-9(6-12)5-10(8(3)14)7(2)13-11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMCAMPHFJCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C=C1C#N)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)
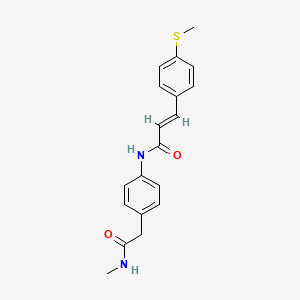
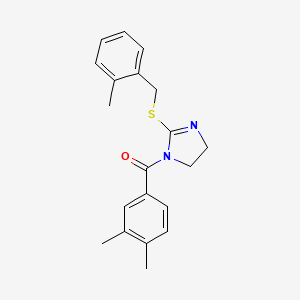
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)
![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
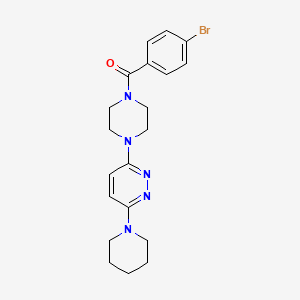
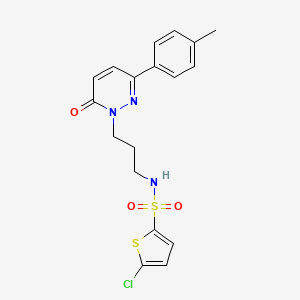
![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)